2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride
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Overview
Description
2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique pyrano[4,3-d]pyrimidine scaffold, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a pyrimidine derivative with an appropriate aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts, such as dicationic molten salts, to facilitate the formation of the pyrano[4,3-d]pyrimidine core .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction parameters and improved yields. The use of green solvents and recyclable catalysts is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrano[4,3-d]pyrimidines .
Scientific Research Applications
2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other molecular pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar scaffold, known for its CDK inhibitory activity.
Pyrrolo[2,3-d]pyrimidine: Exhibits dual inhibition of aurora kinase A and epidermal growth factor receptor kinase, making it a potential anticancer agent.
2-aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor activities.
Uniqueness
2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride stands out due to its unique combination of biological activities and its potential for diverse chemical modifications. Its ability to inhibit multiple molecular targets makes it a promising candidate for drug development .
Properties
Molecular Formula |
C8H13Cl2N3O2 |
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Molecular Weight |
254.11 g/mol |
IUPAC Name |
2-(aminomethyl)-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one;dihydrochloride |
InChI |
InChI=1S/C8H11N3O2.2ClH/c9-3-7-10-6-1-2-13-4-5(6)8(12)11-7;;/h1-4,9H2,(H,10,11,12);2*1H |
InChI Key |
WXOVTVMIRGKPHP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1N=C(NC2=O)CN.Cl.Cl |
Origin of Product |
United States |
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